An In-depth Technical Guide to 12-Methoxy-12-oxododecanoic Acid
An In-depth Technical Guide to 12-Methoxy-12-oxododecanoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 12-Methoxy-12-oxododecanoic acid, a bifunctional organic molecule of significant interest to researchers in polymer chemistry, organic synthesis, and materials science. This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles.
Introduction and Core Chemical Identity
12-Methoxy-12-oxododecanoic acid, also widely known as dodecanedioic acid monomethyl ester, is a C13 linear aliphatic chain possessing two distinct terminal functional groups: a carboxylic acid and a methyl ester.[1][2][3] This structural dichotomy is the cornerstone of its utility, enabling selective, stepwise chemical transformations. It serves as a versatile building block or linker molecule in the synthesis of more complex structures such as specialty polyamides, polyesters, and other functional materials.[2][4][5]
The CAS Registry Number for this compound is 3903-40-0.[1][6][7][8] Its IUPAC name is 12-methoxy-12-oxododecanoic acid.[6][9][][11]
Caption: Chemical Structure of 12-Methoxy-12-oxododecanoic Acid.
Physicochemical and Safety Properties
A thorough understanding of the compound's properties is critical for experimental design, handling, and storage.
Physicochemical Data
The key properties of 12-Methoxy-12-oxododecanoic acid are summarized below. This data is aggregated from multiple commercial suppliers and databases. [1][4][6][8][9]
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₂₄O₄ | [1][2][4][8] |
| Molecular Weight | 244.33 g/mol | [1][6][8][12] |
| Appearance | White to light yellow solid, powder, or crystals | [1][7][8] |
| Melting Point | 50 - 55 °C | [1] |
| Boiling Point | 170 °C @ 3 Torr | [1][4] |
| Density (Predicted) | ~1.012 g/cm³ | [1][4][9] |
| Solubility | Slightly soluble in heated DMSO and Methanol | [1] |
| Storage | Room temperature, sealed in a dry environment | [1][7][8][13] |
| InChIKey | REGGDLIBDASKGE-UHFFFAOYSA-N | [1][6][7] |
| SMILES | COC(=O)CCCCCCCCCCC(=O)O | [1][9][13]|
Safety and Handling
As a laboratory chemical, 12-Methoxy-12-oxododecanoic acid requires careful handling. The Globally Harmonized System (GHS) classifications are outlined below.
-
Signal Word: Warning [6][7][8][13]
GHS Pictogram Hazard Class Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed [6][8]| | | Skin irritation (Category 2) | H315: Causes skin irritation [6][8]| | | Eye irritation (Category 2A) | H319: Causes serious eye irritation [6][8]| | | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation [6][8]|
Expert Insight: The hazard profile necessitates the use of standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols. [6][13]
Synthesis and Purification
The synthesis of 12-Methoxy-12-oxododecanoic acid from its parent diacid, dodecanedioic acid, is a common objective. The primary challenge is achieving high selectivity for the mono-esterification product over the dimethyl ester by-product. While methods like using diazomethane on an alumina support exist, a classic, robust, and scalable approach involves the selective precipitation of the mono-ester's barium salt. [4][6]
Causality of the Chosen Method
The selected protocol, adapted from a procedure in Organic Syntheses, leverages the differential solubility between the barium salt of the monomethyl ester (mono-salt) and the barium salt of the unreacted diacid (di-salt) in methanol. [4]The di-salt is significantly less soluble and precipitates readily, while the mono-salt remains in solution. This difference allows for a clean separation. Subsequently, the mono-salt is precipitated, isolated, and then acidified to yield the pure monomethyl ester. This method avoids the need for challenging fractional distillation of high-boiling point compounds, which can lead to disproportionation of the desired product back into starting material and diester. [4]
Caption: Synthesis and Purification Workflow via Barium Salt Precipitation.
Step-by-Step Synthesis Protocol
This protocol is adapted for the synthesis of 12-Methoxy-12-oxododecanoic acid from dodecanedioic acid. [4]
-
Esterification:
-
In a round-bottom flask equipped with a reflux condenser, combine dodecanedioic acid (1.0 eq), methanol (approx. 3.5 mL per gram of diacid), and concentrated sulfuric acid (catalytic, approx. 0.35 mL per gram of diacid).
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool to room temperature. It now contains unreacted diacid, the desired monomethyl ester, and the dimethyl ester by-product.
-
-
Initial Separation:
-
Dilute the reaction mixture with 3 volumes of water and extract with two portions of benzene or another suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash successively with water, 5% aqueous sodium carbonate solution (to remove most of the sulfuric acid), and a final portion of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a crude mixture of acids and esters.
-
-
Selective Salt Precipitation:
-
Dissolve the crude residue in anhydrous methanol.
-
Slowly add a standardized ~1.0 N solution of barium hydroxide in anhydrous methanol (approx. 0.55 equivalents relative to the starting diacid).
-
The barium salt of the unreacted dodecanedioic acid will precipitate. Filter this solid and discard.
-
Allow the filtrate, which contains the soluble barium salt of the monomethyl ester, to stand at room temperature for at least 17 hours. The desired salt will slowly precipitate.
-
-
Isolation and Final Product Generation:
-
Collect the precipitated barium monomethyl ester salt by suction filtration and wash with a small amount of cold methanol.
-
Suspend the moist salt in a separatory funnel containing diethyl ether (or other suitable solvent) and 4N hydrochloric acid.
-
Shake the funnel vigorously until all the solid has dissolved. The carboxylic acid will be protonated and move into the ether layer.
-
Separate the ether layer, wash with water, dry over anhydrous sodium sulfate, and filter.
-
Remove the ether under reduced pressure to yield the final product, 12-Methoxy-12-oxododecanoic acid, as a white solid. Purity can be assessed by melting point and the analytical techniques described below.
-
Analytical Characterization
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OCH₃ (ester) | ~3.67 ppm (singlet, 3H) | Protons of a methyl ester are deshielded by the adjacent oxygen. |
| -CH₂ -COOCH₃ | ~2.30 ppm (triplet, 2H) | Methylene protons alpha to an ester carbonyl. | |
| -CH₂ -COOH | ~2.35 ppm (triplet, 2H) | Methylene protons alpha to a carboxylic acid carbonyl. | |
| -(CH₂ )₈- | ~1.2-1.6 ppm (multiplet, 16H) | Protons of the long, central alkyl chain. | |
| -COOH | ~10-12 ppm (broad singlet, 1H) | Acidic proton, often broad and concentration-dependent. | |
| ¹³C NMR | -C OOH | ~180 ppm | Carbonyl carbon of a carboxylic acid. |
| -C OOCH₃ | ~174 ppm | Carbonyl carbon of a methyl ester. | |
| -OC H₃ | ~51 ppm | Methyl carbon of the ester group. | |
| -C H₂-COOH | ~34 ppm | Carbon alpha to the carboxylic acid. | |
| -C H₂-COOCH₃ | ~34 ppm | Carbon alpha to the ester. | |
| -(C H₂)₈- | ~25-30 ppm | Carbons of the long alkyl chain. | |
| FT-IR | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |
| C-H stretch (alkane) | 2850-2960 cm⁻¹ (strong, sharp) | Aliphatic C-H stretching vibrations. | |
| C=O stretch (ester) | ~1740 cm⁻¹ (strong, sharp) | Carbonyl stretch of the saturated methyl ester. | |
| C=O stretch (acid) | ~1710 cm⁻¹ (strong, sharp) | Carbonyl stretch of the saturated carboxylic acid. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 244 | The mass of the intact molecule. |
| Fragments | m/z = 213 ([M-OCH₃]⁺) | Loss of the methoxy radical is a common fragmentation for methyl esters. | |
| m/z = 199 ([M-COOH]⁺) | Loss of the carboxyl radical. |
Applications and Role as a Bifunctional Linker
The primary value of 12-Methoxy-12-oxododecanoic acid lies in its bifunctional nature, which allows it to act as a versatile linker in organic synthesis. The ester and carboxylic acid groups exhibit orthogonal reactivity, meaning one can be chemically modified while the other remains protected.
-
Polymer Chemistry: It is a precursor for specialty polymers. For example, the carboxylic acid can be activated and reacted with a diamine to form an amide bond, and this process can be repeated after deprotection/hydrolysis of the ester to build polyamide chains. []* Specialty Chemicals: It is used as a modifier for saturated polyesters and as a raw material for specific polyurethanes. [4][5]* Organic Synthesis: The molecule can be used to introduce a C12 spacer with reactive handles at both ends. For instance, the carboxylic acid can be reduced to an alcohol, converted to an amine, or coupled to another molecule, all while the methyl ester serves as a protecting group for the other terminus.
Caption: Orthogonal Reactivity of 12-Methoxy-12-oxododecanoic Acid.
Conclusion
12-Methoxy-12-oxododecanoic acid is more than a simple chemical; it is an enabling tool for the precise construction of complex molecular architectures. Its value is derived from its linear C12 backbone and, most importantly, its orthogonal terminal functionalities. A mastery of its synthesis via selective precipitation and a thorough understanding of its spectral characteristics are essential for any researcher aiming to leverage its unique properties in the development of novel polymers, functional materials, and specialty organic compounds.
References
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Wang, L., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry. [Link]
-
Durham, L. J., McLeod, D. J., & Cason, J. Methyl hydrogen hendecanedioate. Organic Syntheses, Coll. Vol. 4, p.635 (1963); Vol. 38, p.63 (1958). [Link]
-
Ogata, Y., & Ogihara, K. (1987). Selective Monoesterification of Dicarboxylic Acids on Alumina. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]
-
The Good Scents Company. dodecanedioic acid, 693-23-2. [Link]
-
ChemBK. 12-methoxy-12-oxododecanoic acid. [Link]
-
NIST. Methyl stearate - IR Spectrum. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 3903-40-0|12-Methoxy-12-oxododecanoic acid|BLD Pharm [bldpharm.com]
- 3. dodecanedioic acid, 693-23-2 [thegoodscentscompany.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Dodecanedioic acid(693-23-2) 13C NMR spectrum [chemicalbook.com]
- 8. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12,12-Dimethoxydodecanoic acid, methyl ester [webbook.nist.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. EP2407444A2 - Process for the preparation of dodecanedioic acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
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